Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzamide moiety stands as a privileged scaffold, a recurring structural motif in a multitude of clinically successful drugs. Its ability to engage in key hydrogen bonding interactions and its synthetic tractability have made it a cornerstone in drug design. This guide delves into the nuanced world of a specific, yet highly promising, benzamide derivative: the 4-Hydroxy-2-methoxybenzamide core. While seemingly simple, the interplay of its hydroxyl, methoxy, and amide functionalities provides a rich canvas for structural modifications, leading to a diverse array of biological activities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this scaffold. We will dissect the subtle yet profound impact of chemical modifications on biological outcomes, providing a roadmap for the rational design of novel therapeutics.
The 4-Hydroxy-2-methoxybenzamide Core: A Structural Overview
The 4-Hydroxy-2-methoxybenzamide scaffold is characterized by a benzene ring substituted with a hydroxyl group at the para-position (C4), a methoxy group at the ortho-position (C2), and a primary amide (carboxamide) group at C1. This specific arrangement of functional groups imparts distinct chemical properties that are pivotal to its biological interactions.
dot
graph "core_scaffold" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
}
Caption: Core structure of 4-Hydroxy-2-methoxybenzamide and potential sites for modification (R¹-R⁴).
The key features of this scaffold include:
-
The Amide Group: The -CONH₂ moiety is a crucial pharmacophore, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong and specific interactions with biological targets such as enzymes and receptors.[1]
-
The 4-Hydroxyl Group: The phenolic hydroxyl group is another key site for hydrogen bonding. It can also be a site for metabolic modification (e.g., glucuronidation) and can influence the compound's overall polarity and solubility.
-
The 2-Methoxy Group: The methoxy group at the ortho position can influence the conformation of the amide group through steric effects and can also participate in van der Waals interactions within a binding pocket. Its presence can also modulate the electronic properties of the aromatic ring.
The strategic placement of these groups creates a unique electronic and steric profile, making the 4-Hydroxy-2-methoxybenzamide scaffold a promising starting point for the development of targeted therapies.
Structure-Activity Relationships: Modulating Biological Activity
The true potential of the 4-Hydroxy-2-methoxybenzamide scaffold is realized through systematic structural modifications. The following sections explore the SAR of this core and its close analogs against various biological targets.
Anticancer Activity
Derivatives of the hydroxybenzamide core have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR).[1]
Key SAR Insights:
-
N-Substitution of the Amide: Modification of the amide nitrogen is a critical determinant of activity. The introduction of larger, more complex moieties can lead to enhanced potency and selectivity. For instance, coupling the 4-hydroxybenzamide core with bioactive fragments like 1,3-benzodioxole has been shown to produce compounds with potential HDAC and JAK2 inhibitory activity.[1]
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the benzamide phenyl ring significantly impact biological activity. In a series of N-benzimidazole-derived carboxamides with a 2-hydroxy-4-methoxy substitution pattern, the introduction of an isobutyl chain on the benzimidazole nitrogen led to the most pronounced antiproliferative activity against a panel of cancer cell lines.[2] This suggests that exploring the lipophilicity and steric bulk at this position is a fruitful avenue for optimization.
-
Hydroxyl and Methoxy Group Positioning: While this guide focuses on the 4-hydroxy-2-methoxy pattern, it's noteworthy that the relative positions of these groups are crucial. For example, in a study of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy substituted derivative showed potent and selective activity against the MCF-7 breast cancer cell line.[2][3]
Table 1: Anticancer Activity of 4-Hydroxy-2-methoxybenzamide Analogs
| Compound/Derivative | Modification | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide derivative | Isobutyl chain on benzimidazole N | Not specified | HCT 116 | 2.2 | [2] |
| MCF-7 | 4.4 | [2] |
| N-cinnamoyl-4-hydroxybenzamide | Cinnamoyl group on amide N | HDAC II, JAK2 (predicted) | MCF-7, MDA-MB-231 | >5.0 µg/mL | [1] |
| N-(4-hydroxybenzoyl)-1,3-benzodioxole imide | 1,3-benzodioxole imide on amide N | HDAC II (predicted) | Not reported | Not reported | [1] |
Antimicrobial Activity
The 4-hydroxybenzamide scaffold has also been explored for its antimicrobial properties. The introduction of specific substituents can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights:
-
Hydrazone Formation: Conversion of the amide functionality to a hydrazone and subsequent reaction with various aldehydes is a common strategy to generate potent antimicrobial agents. For instance, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide have demonstrated activity against Bacillus subtilis and Escherichia coli.[4][5]
-
Substitution on the Benzylidene Moiety: The nature and position of substituents on the benzylidene ring of the hydrazone derivatives are critical. A methoxy group at the ortho position or a nitro group at the para position of the benzylidene ring can confer significant antibacterial activity.[4]
Table 2: Antimicrobial Activity of 4-Hydroxybenzamide Derivatives
| Compound/Derivative | Modification | Organism | MIC (µg/mL) | Reference |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | 2-methoxybenzylidene hydrazone | Bacillus subtilis | 31.3 | [4] |
| Escherichia coli | 500 | [4] |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | 4-nitrobenzylidene hydrazone | Escherichia coli | 31.3 | [4] |
| Bacillus subtilis | 500 | [4] |
| N-substituted benzimidazole carboxamide with two hydroxy and one methoxy group | Dihydroxy and methoxy on phenyl ring | Enterococcus faecalis | 8 | [2][3] |
Enzyme Inhibition
The 4-Hydroxy-2-methoxybenzamide scaffold has been utilized as a starting point for the design of inhibitors for various enzymes implicated in disease.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and food industries. Schiff base derivatives of 2-hydroxy-4-methoxybenzamide have been investigated as tyrosinase inhibitors.[6][7]
Key SAR Insights:
-
Schiff Base Formation: The formation of a Schiff base from 2-hydroxy-4-methoxybenzohydrazide is a key step in generating potent tyrosinase inhibitors.
-
Substituents on the Benzaldehyde Ring: The electronic properties of the substituents on the benzaldehyde ring play a crucial role. Both electron-donating and electron-withdrawing groups can enhance inhibitory activity, suggesting a complex interaction with the enzyme's active site.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. 2-Methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[8][9]
Key SAR Insights:
-
Importance of the 2-Methoxy Group: The 2-methoxy group on the benzamide ring appears to be beneficial for Hh pathway inhibition.
-
Amide N-Substitution: The nature of the substituent on the amide nitrogen is a key determinant of potency. Complex heterocyclic systems, such as substituted benzimidazoles or phenyl imidazoles, can lead to nanomolar inhibitors.[8]
Experimental Methodologies
The evaluation of the biological activity of 4-Hydroxy-2-methoxybenzamide derivatives requires robust and reproducible experimental protocols. Below are representative methodologies for key assays.
Synthesis of N-Substituted 4-Hydroxy-2-methoxybenzamides (General Procedure)
This protocol outlines a general method for the synthesis of N-substituted derivatives, a common strategy for exploring the SAR of the amide functionality.
dot
graph "synthesis_workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: A generalized workflow for the synthesis of N-substituted 4-Hydroxy-2-methoxybenzamide derivatives.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of 4-hydroxy-2-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride). Stir the reaction mixture at room temperature until the activation is complete (monitored by TLC).
-
Amide Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine and a base (e.g., triethylamine, diisopropylethylamine). Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 4-hydroxy-2-methoxybenzamide.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This cell-based assay is used to quantify the inhibition of the Hedgehog signaling pathway.[8]
dot
graph "Hh_pathway" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Simplified diagram of the Hedgehog signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Culture NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the IC₅₀ value for the inhibition of the Hedgehog pathway.
Conclusion and Future Perspectives
The 4-Hydroxy-2-methoxybenzamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research, primarily on closely related analogs, highlights the critical role of substitutions on both the amide nitrogen and the benzamide phenyl ring in dictating biological activity and target selectivity. The insights gathered from studies on anticancer, antimicrobial, and enzyme inhibitory activities provide a solid foundation for future drug design endeavors.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive investigation that systematically modifies all positions of the 4-Hydroxy-2-methoxybenzamide core is needed to build a more complete SAR model for specific biological targets.
-
Exploration of Novel Targets: Given the diverse activities observed, screening libraries of 4-Hydroxy-2-methoxybenzamide derivatives against a broader range of biological targets could uncover novel therapeutic applications.
-
Pharmacokinetic Profiling: As promising lead compounds emerge, a thorough evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for their translation into clinical candidates.
By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 4-Hydroxy-2-methoxybenzamide scaffold, paving the way for the development of next-generation medicines.
References
-
Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (URL: [Link])
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (URL: [Link])
-
Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor. (URL: [Link])
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (URL: [Link])
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (URL: [Link])
-
Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])
-
General representation of 2-hydroxy-4-methoxybenzamide for SAR analysis. (URL: [Link])
-
Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (URL: [Link])
-
Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (URL: [Link])
-
Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (URL: [Link])
-
SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. (URL: [Link])
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (URL: [Link])
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (URL: [Link])
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])
-
Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (URL: [Link])
Sources